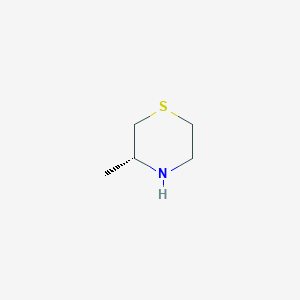

(3R)-3-methylthiomorpholine

Description

(3R)-3-Methylthiomorpholine is a sulfur-containing heterocyclic compound derived from thiomorpholine, where one hydrogen atom at the 3-position of the thiomorpholine ring is replaced by a methyl group in the R-configuration. Thiomorpholine itself is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom (replacing oxygen in morpholine). The methyl substitution at the 3R position introduces stereochemical specificity, which can significantly influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(3R)-3-methylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZPRWYOUNLBQK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CSCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methylthiomorpholine typically involves the reaction of thiomorpholine with a methylating agent. One common method is the alkylation of thiomorpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methylthiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

(3R)-3-methylthiomorpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-methylthiomorpholine involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural analogs of (3R)-3-methylthiomorpholine, highlighting differences in substituents, functional groups, and applications:

Comparative Analysis

Electronic and Steric Effects

- Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur in the ring increases electron density and polarizability, enhancing nucleophilicity and metal-binding capacity. For example, (R)-3-hydroxymethylmorpholine (oxygen-based) is more polar and water-soluble than its thiomorpholine counterparts .

- Sulfide vs. Sulfone : Sulfur oxidation state drastically alters properties. Thiomorpholine sulfones (e.g., Nifurtimox) exhibit higher polarity and metabolic stability compared to sulfide derivatives like this compound .

Stereochemical Impact

Analytical Techniques

- Structural Elucidation : X-ray crystallography () and NMR spectroscopy are critical for confirming stereochemistry and substituent placement.

- Thermal Properties : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, as demonstrated for phosphazene analogs in .

Biological Activity

(3R)-3-methylthiomorpholine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a morpholine ring with a methylthio group at the 3-position. The presence of this sulfur-containing moiety is significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C5H11NOS |

| Molecular Weight | 133.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways in various pathogens. For instance, it targets enzymes like dihydrofolate reductase and farnesyl pyrophosphate synthase, which are crucial for the survival of protozoan parasites such as Trypanosoma cruzi .

- Antiparasitic Activity : Studies have indicated that this compound exhibits trypanocidal activity against T. brucei, with an IC50 value indicating effective inhibition at low concentrations . This suggests potential use in treating diseases such as Chagas disease.

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Antimicrobial Agent : Due to its ability to inhibit specific enzymes in pathogens, this compound could serve as a basis for developing new antimicrobial drugs, particularly against resistant strains of protozoa .

- Potential Use in Drug Design : The structural features of this compound make it a candidate for further modifications to enhance potency and selectivity against specific targets in pathogenic organisms .

Case Study 1: Efficacy Against Trypanosoma cruzi

In a controlled study examining the efficacy of this compound against T. cruzi, researchers found that the compound demonstrated significant antiparasitic effects. In vitro assays revealed an IC50 value of approximately 0.5 µM, indicating potent activity against both sensitive and resistant strains. The study concluded that the compound could be a promising lead for future drug development targeting Chagas disease .

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the toxicity profile of this compound. Animal studies indicated no significant adverse effects at therapeutic doses. The compound was well-tolerated, with no observable mutagenicity or genotoxicity reported during the trials. This finding supports its potential as a safe therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.